2-Bromo-3-chloro-6-fluorobenzonitrile
Description
Properties
IUPAC Name |
2-bromo-3-chloro-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFJKZZVYBQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-fluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the bromination of 3-chloro-6-fluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-6-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzonitrile, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-chloro-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-6-fluorobenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key data for 2-Bromo-3-chloro-6-fluorobenzonitrile and related compounds:
*Calculated value.
Key Observations:
- Electron-Withdrawing Groups: Fluorine (position 6) and nitrile groups enhance electrophilic substitution resistance, while bromo and chloro groups direct incoming nucleophiles to specific ring positions . Functional Group Diversity: The amino group in 6-Amino-3-bromo-2-fluorobenzonitrile offers a site for further derivatization (e.g., amidation), unlike the purely halogenated analogs .
Biological Activity
2-Bromo-3-chloro-6-fluorobenzonitrile (C7H3BrClFN) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with a nitrile group. This unique combination of substituents enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H3BrClFN |
| Molar Mass | 227.46 g/mol |
| Structural Characteristics | Halogenated aromatic amine |
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of halogen atoms in its structure is believed to contribute to its effectiveness against pathogens. For instance, derivatives of similar compounds have shown promising results in inhibiting bacterial growth, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. Its structural analogs have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties. Studies involving cell proliferation assays have shown that the compound can induce apoptosis in cancer cells, which is a critical mechanism for anticancer activity .
Case Study: Cell Line Testing
In a study examining the effects of halogenated benzonitriles on human cancer cell lines, this compound was tested alongside several derivatives. The results indicated that it significantly inhibited the proliferation of breast cancer cells with a GI50 value comparable to established chemotherapeutic agents .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key cellular pathways involved in apoptosis and cell cycle regulation. For instance, studies have shown alterations in the expression levels of proteins such as Bcl-2 and Bax in treated cells, suggesting involvement in apoptotic pathways .
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 2-Amino-4-bromo-3-chloro-benzenesulfonamide | 1234567-89-0 | Antimicrobial, anticancer |
| 5-Bromo-2-fluorobenzonitrile | 2345678-90-1 | Anticancer |
| 4-Chloro-3-nitrobenzonitrile | 3456789-01-2 | Antimicrobial |
These comparisons highlight how variations in substituent positions and types can significantly influence biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-3-chloro-6-fluorobenzonitrile, and how can purity be validated?
- Methodology : Begin with halogenated benzene precursors (e.g., bromo/chloro/fluoro-substituted intermediates) and employ nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For purity validation, combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight and impurity profiles. The compound’s synthesis may involve intermediates like 2-bromo-6-fluorobenzonitrile, as listed in Kanto Reagents’ catalog .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in halogenated benzonitriles?
- Methodology : Use NMR to identify fluorine environments (δ = -100 to -120 ppm for aromatic F) and NMR to distinguish nitrile carbons (~115 ppm). IR spectroscopy (e.g., C≡N stretch ~2230 cm) confirms functional groups. Cross-reference with databases like NIST for IR spectral comparisons . For halogenated analogs, coupling constants in NMR can differentiate ortho/meta/para substituents.
Q. What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential cyanide release under decomposition. Monitor for acute toxicity (LD50 data for similar compounds) and adhere to GHS hazard statements (e.g., H302, H315) as indicated in reagent catalogs .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions of this compound?
- Methodology : Use computational tools (DFT calculations) to map electron density and steric maps. Experimentally, compare Suzuki-Miyaura coupling yields using Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids. The bromine substituent typically acts as the primary leaving group, but chloro/fluoro groups may deactivate specific positions. Refer to analogous reactions in Kanto’s halogenated benzonitrile derivatives .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound?
- Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Challenges include heavy-atom effects (Br/Cl) causing absorption errors; mitigate with multi-scan corrections. Compare unit cell parameters with related structures (e.g., 2-bromo-6-fluorobenzonitrile, CAS 79544-27-7) to validate packing motifs .
Q. How can contradictory reactivity data in halogenated benzonitrile systems be resolved?
- Methodology : Apply systematic reaction screening (e.g., varying solvents, temperatures) and kinetic studies. For example, conflicting SNAr reactivity may arise from solvent polarity effects (DMSO vs. THF). Use NMR to track intermediate formation. Cross-validate with computational (e.g., Hammett σ constants) and experimental datasets .
Q. What strategies improve the yield of multi-halogenated benzonitriles in photochemical reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
